4-methyl-1,2-thiazole-3-carboxylic acid
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Overview
Description
4-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-methyl-1,2-thiazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate biochemical pathways, enzyme activities, and receptor functions . For example, thiazole derivatives have been shown to inhibit certain enzymes and block specific receptors, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,3-thiazole-5-carboxylic acid
- 2-methyl-4-thiazolecarboxylic acid
- 4-chlorobenzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-methyl-1,2-thiazole-3-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1507952-32-0 |
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Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8) |
InChI Key |
WVOCLGXUOTUGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSN=C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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